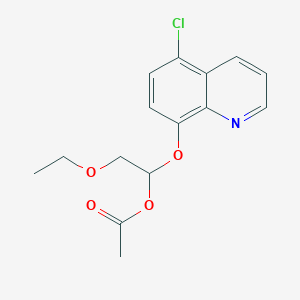
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a chemical compound known for its diverse applications in scientific research and industry. It is a member of the quinoline family, characterized by its unique structure that includes a chloroquinoline moiety and an ethoxyethyl acetate group. This compound is often used in various fields due to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: A closely related compound with similar chemical properties and applications.
Cloquintocet-mexyl: Another compound in the quinoline family, used as a herbicide safener.
Uniqueness
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H16ClNO4 |
|---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
QHURRAXLXAIJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



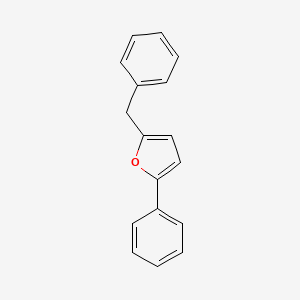
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
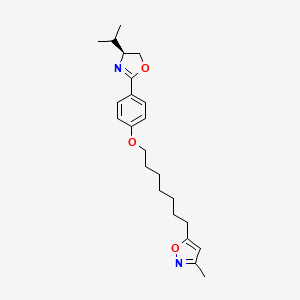
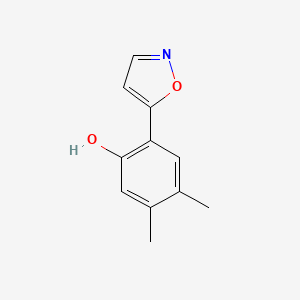
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
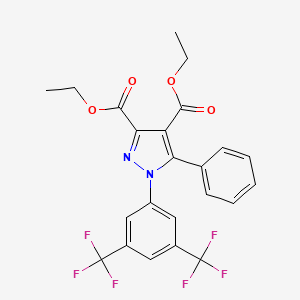



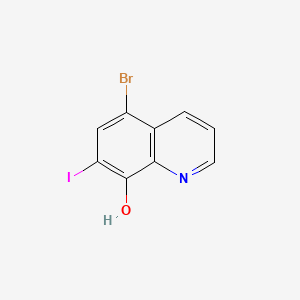

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
